molecular formula C6H12ClNO3 B1447879 (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate CAS No. 1402565-76-7

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Cat. No. B1447879
CAS RN: 1402565-76-7
M. Wt: 181.62 g/mol
InChI Key: HUQJAEXTMMVOBZ-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate, commonly referred to as M4ATC, is an important organic compound that has a wide range of uses in the scientific and industrial sectors. It is a versatile compound that can be used as a building block for synthesizing other compounds, as well as for medicinal purposes. The structure of M4ATC is composed of a three-ringed structure with a carboxylate group attached to the fourth ring. It is a white, crystalline solid that is soluble in water and has a melting point of 97-99°C.

Scientific Research Applications

Chemical Synthesis and Biochemistry

  • Chemical and Physicochemical Studies

    The review by Schreier et al. (2012) discusses the applications of the paramagnetic amino acid TOAC in studies of peptides and peptide synthesis, focusing on its use in analyzing backbone dynamics and peptide secondary structure through various physical techniques including EPR spectroscopy, X-ray crystallography, and NMR, among others. This highlights the utility of advanced amino acid derivatives in biochemical research, which could be relevant for exploring the properties and applications of “(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate” in peptide synthesis and structural analysis (Schreier et al., 2012).

  • Applications in Drug Synthesis

    The work by Zhang et al. (2021) reviews the application of levulinic acid (LEV) in cancer treatment, medical materials, and other medical fields, showcasing the diverse and flexible use of carboxylic acid derivatives in drug synthesis. This underscores the potential of carboxylate compounds, like “(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate,” in the synthesis of novel drugs and therapeutic agents, due to their functional groups and structural flexibility (Zhang et al., 2021).

Potential Applications in Nanotechnology and Medicine

  • Bioisosteres in Drug Design: Horgan and O’ Sullivan (2021) provide a summary of novel carboxylic acid bioisosteres' applications, focusing on changes in bioactivity, selectivity, or physicochemical properties brought about by these substitutions. This review suggests that derivatives like “(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate” could serve as bioisosteres in drug design, offering improved pharmacological profiles (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

methyl (3R,4S)-4-aminooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCZMNEYIICEE-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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